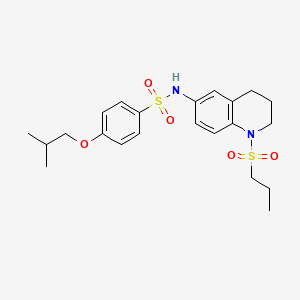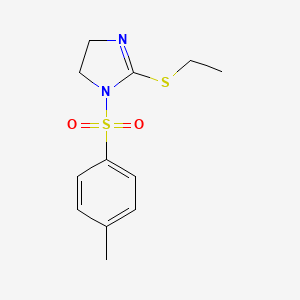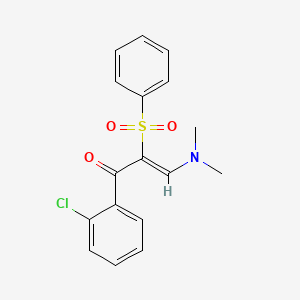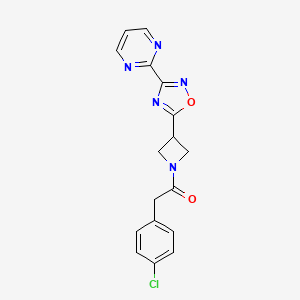![molecular formula C17H18O4 B2724155 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde CAS No. 428464-86-2](/img/structure/B2724155.png)
4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde, also known as EEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is a versatile building block that can be used to synthesize a range of other compounds, making it an essential component in many research studies.
Mécanisme D'action
The mechanism of action of 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde-based compounds varies depending on the specific application. In the field of pharmaceuticals, 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde-based compounds have been shown to inhibit various enzymes and proteins that are involved in tumor growth and proliferation. In the field of agrochemicals, 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde-based compounds have been shown to disrupt the nervous system of pests and weeds, leading to their death. In materials science, 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde-based polymers have been shown to have excellent mechanical properties due to their unique chemical structure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde-based compounds also vary depending on the specific application. In the field of pharmaceuticals, 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde-based compounds have been shown to have anticancer, antiviral, and antibacterial properties. In the field of agrochemicals, 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde-based compounds have been shown to have low toxicity to mammals and birds, making them a promising alternative to traditional chemical pesticides. In materials science, 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde-based polymers have been shown to have excellent durability and resistance to degradation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde in lab experiments include its versatility as a building block, its high purity, and its low toxicity. 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde-based compounds can be synthesized in high yields with high purity, making them ideal for use in various research studies. However, the limitations of using 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde in lab experiments include its high cost and the complexity of its synthesis method.
Orientations Futures
There are many potential future directions for research involving 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde. In the field of pharmaceuticals, 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde-based compounds could be further optimized to enhance their therapeutic efficacy and reduce their toxicity. In the field of agrochemicals, 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde-based compounds could be further developed to target specific pests and weeds with minimal impact on non-target organisms. In materials science, 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde-based polymers could be further developed to enhance their mechanical properties and expand their range of applications. Overall, the potential applications of 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde are vast, and further research in this area could lead to significant advancements in various scientific fields.
Méthodes De Synthèse
The synthesis of 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde involves the reaction of 4-hydroxybenzaldehyde with ethyl glycidyl ether in the presence of a base catalyst. The resulting product is then subjected to a reaction with 2-bromoethyl ether in the presence of a palladium catalyst to produce 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde. This synthesis method has been optimized to achieve high yields of 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde with high purity.
Applications De Recherche Scientifique
4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde has been extensively studied for its potential applications in various scientific fields. In the field of pharmaceuticals, 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde has been used as a building block in the synthesis of various compounds with potential therapeutic applications. For example, 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde has been used to synthesize a range of antitumor agents that have shown promising results in preclinical studies.
In the field of agrochemicals, 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde has been used as a starting material for the synthesis of insecticides and herbicides. 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde-based compounds have shown excellent insecticidal and herbicidal activity against a range of pests and weeds, making them a promising alternative to traditional chemical pesticides.
In materials science, 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde has been used as a building block in the synthesis of various polymers and copolymers. 4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde-based polymers have shown excellent mechanical properties and have been used in a range of applications, including coatings, adhesives, and composites.
Propriétés
IUPAC Name |
4-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-2-19-16-5-3-4-6-17(16)21-12-11-20-15-9-7-14(13-18)8-10-15/h3-10,13H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOVBTHLLLEVHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[1-(4-benzylpiperazin-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B2724076.png)

![Methyl 2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoate](/img/structure/B2724079.png)
![(E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2724080.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-methoxyacetamide](/img/structure/B2724082.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide](/img/structure/B2724084.png)

![N-(4-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2724086.png)
![3-(Tert-butyl)-1-[(2-chlorophenyl)methyl]-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2724091.png)

![1,3-dimethyl-5-((4-methylbenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2724093.png)
![1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridin-6-amine;hydrochloride](/img/structure/B2724095.png)